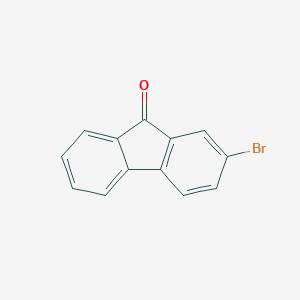

2-Bromo-9-fluorenone

Overview

Description

2-Bromo-9-fluorenone (CAS: 3096-56-8) is a brominated derivative of 9-fluorenone, with the molecular formula C₁₃H₇BrO and a molecular weight of 259.1 g/mol . It appears as a pale yellow to orange crystalline powder with a melting point range of 145–152°C and solubility in ethanol, acetone, and diethyl ether . The compound is synthesized via bromination of 9-fluorenone using potassium bromate (KBrO₃) and ammonium bromide (NH₄Br) in the presence of a phase-transfer catalyst, achieving high selectivity and yield . It serves as a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-couplings and Sonogashira reactions, to construct conjugated systems for optoelectronic materials . Additionally, it is utilized in OLED (organic light-emitting diode) manufacturing due to its electron-transporting properties . Safety data indicate it is a skin and eye irritant (H315, H319) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-9-fluorenone typically involves the bromination of 9-fluorenone. One common method includes the use of a phase transfer catalyst and brominated aqueous ammonium solution. The reaction is carried out by mixing 9-fluorenone, a phase transfer catalyst (such as fourteen alkyl trimethyl ammonium chloride), and ammonium bromide in an aqueous solution. The mixture is heated to 75°C, and potassium bromate is added in portions. The reaction continues for several hours, followed by filtration and drying to obtain the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-9-fluorenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in this compound can be reduced to form corresponding alcohols.

Oxidation Reactions: The compound can undergo oxidation to form more complex structures.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

- Substituted fluorenones

- Fluorenol derivatives

- Oxidized fluorenone derivatives .

Scientific Research Applications

Organic Synthesis

2-Bromo-9-fluorenone serves as a crucial intermediate in synthesizing complex organic molecules. It is particularly valuable in creating functional materials for various applications, including:

- Polymers : Used as an end-capping agent for poly(9,9-dialkylfluorene-2,7-diyl) derivatives, enhancing the properties of these polymers for optoelectronic applications.

- Drug Development : Investigated for potential use in synthesizing antimalarial drugs and other pharmaceuticals.

Material Science

The compound plays a significant role in developing advanced materials:

- Organic Light-Emitting Diodes (OLEDs) : Used as an intermediate in OLED production, contributing to the development of efficient light-emitting materials.

- Liquid Crystals : Acts as a key component in synthesizing liquid crystal materials, which are essential for display technologies.

Biological Applications

Research indicates that this compound exhibits various biological activities:

- Fluorescent Probes : Employed in developing fluorescent markers for biological imaging.

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of fluorenone derivatives, including this compound. The results indicated that certain modifications could enhance their efficacy against biofilm-forming bacteria.

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine | Staphylococcus aureus | Comparable to streptomycin |

| Various fluorenone derivatives | Escherichia coli | Moderate to high |

This study highlights the potential of this compound derivatives as effective antimicrobial agents.

Case Study 2: Material Science Innovations

Research into the synthesis of novel hole transport materials for organic solar cells has utilized this compound. For example, its incorporation into N,N-bis(9,9-dimethylfluorene)-substituted compounds has shown promise in improving charge transport properties.

Mechanism of Action

The mechanism of action of 2-Bromo-9-fluorenone involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic substitution, while the carbonyl group can participate in various redox reactions. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and industrial applications .

Comparison with Similar Compounds

Comparison with Similar Brominated Fluorenones

Structural and Physical Properties

The table below compares 2-bromo-9-fluorenone with its positional isomers and di-substituted analogs:

Key Observations :

- Positional Isomers : The 2-, 3-, and 4-bromo isomers share the same molecular formula but differ in electronic properties due to bromine placement. The 2-position (para to the ketone group) enhances reactivity in cross-coupling reactions compared to meta-substituted analogs .

- Di-Substituted Analog: 2,7-Dibromo-9-fluorenone exhibits higher molecular weight and melting point (>250°C) due to symmetry and stronger intermolecular interactions. Its solubility in organic solvents is lower than mono-bromo derivatives, impacting processing in materials science .

Chemical Reactivity

- Cross-Coupling Reactions: this compound undergoes efficient Suzuki-Miyaura coupling with arylboronic acids (e.g., 1-pyrenylboronic acid) to form π-extended systems for optoelectronic materials . In contrast, 2,7-dibromo-9-fluorenone enables polymerization into conjugated polymers like polyfluorenes, critical for blue-emitting OLEDs .

- Solvent-Dependent Behavior: The fluorescence of this compound derivatives is quenched in polar solvents due to charge-transfer interactions, a property exploited in sensor design .

Solubility and Processing

A 2022 study (Peng et al.) systematically analyzed the solubility of this compound in 10 organic solvents (e.g., ethanol, toluene) across 278.15–323.15 K . Key findings:

- Highest solubility in acetone (45.2 mg/mL at 298 K) and tetrahydrofuran (39.8 mg/mL).

- Lower solubility in alkanes (e.g., hexane: <5 mg/mL).

- Comparatively, 2,7-dibromo-9-fluorenone has ~30% lower solubility due to increased molecular rigidity .

Biological Activity

2-Bromo-9-fluorenone is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound (C₁₃H₇BrO) features a bromine atom at the 2-position of the fluorene ring and a ketone functional group at the 9-position. Its molecular structure is significant for its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, derivatives synthesized from 9-fluorenone have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. In one study, N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine exhibited high docking scores in molecular modeling studies aimed at bacterial proteins, indicating strong potential as an antimicrobial agent .

Table 1: Antimicrobial Activity of Fluorenone Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| N,N’-bis-Fluoren-9-yliden-ethane-1,2-diamine | Staphylococcus aureus | Comparable to streptomycin |

| Various fluorenone derivatives | Escherichia coli, Pseudomonas aeruginosa | Moderate to high |

Antiproliferative Effects

The antiproliferative effects of this compound have also been investigated. Certain derivatives have exhibited cytotoxicity against cancer cell lines, functioning as type I topoisomerase inhibitors. This mechanism is crucial for developing new anticancer therapies. Structural modifications, such as varying alkyl chain lengths, have been shown to enhance antiproliferative activity significantly .

Table 2: Antiproliferative Activity of Fluorenone Derivatives

| Compound | Cell Line Tested | IC₅₀ (µM) |

|---|---|---|

| Tilorone analogues | Various cancer cell lines | 10 - 50 |

| 2,7-diamidofluorenones | MCF-7 (breast cancer) | 12 |

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and proliferation.

- Cell Membrane Interaction : Its lipophilic nature allows it to integrate into cell membranes, disrupting cellular integrity and function.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that fluorenone derivatives may induce oxidative stress in cells, leading to apoptosis in cancer cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of fluorenone derivatives assessed their efficacy against biofilm-forming bacteria. The results indicated that specific modifications enhanced their ability to penetrate biofilms, which are notoriously difficult to treat with conventional antibiotics .

Case Study 2: Anticancer Properties

Another investigation focused on the antiproliferative effects of fluorenone derivatives on human cancer cell lines. The study revealed that compounds with longer alkyl chains exhibited improved efficacy compared to their shorter counterparts, suggesting that structural optimization can lead to more potent anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-9-fluorenone, and how can reaction yields be improved?

- Methodological Answer : A common synthesis involves Friedel-Crafts acylation or bromination of fluorenone derivatives. For example, this compound can be synthesized via bromination of 9-fluorenone using bromine in the presence of a Lewis acid catalyst. Evidence from a spiro-derivative synthesis shows that reacting this compound with phenol and methanesulfonic acid at 150°C under inert atmosphere yields 60% product . To optimize yields, researchers should explore solvent polarity, catalyst loading (e.g., FeBr₃ vs. AlCl₃), and temperature gradients. Characterization via melting point analysis (146–148°C) and HPLC purity verification is critical .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : The compound is classified as an irritant (Xi hazard symbol) with risk phrases R36/37/38 (irritating to eyes, respiratory system, and skin). Safety protocols include:

- Use of PPE: Nitrile gloves, lab coats, and safety goggles .

- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols .

- Storage: Keep in sealed containers away from oxidizers and ignition sources .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Compare observed mp (146–148°C) with literature values .

- Spectroscopy : ¹H/¹³C NMR to confirm bromine substitution at the 2-position (e.g., deshielded carbonyl carbon at ~190 ppm) .

- Chromatography : HPLC with UV detection (λ ~254 nm) to assess purity >95% .

Advanced Research Questions

Q. How does the electronic nature of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing carbonyl group and bromine atom make it a suitable substrate for Suzuki-Miyaura or Ullmann couplings. Researchers should:

- Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to enhance coupling efficiency.

- Monitor steric effects: The 2-bromo substituent may hinder reactivity compared to 9-fluorenone derivatives. Compare kinetic data from GC-MS or in situ FTIR .

- Computational studies (DFT) can predict regioselectivity in polycyclic product formation .

Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 60% vs. lower values) may arise from:

- Reaction Conditions : Variations in solvent purity (e.g., anhydrous CH₂Cl₂ vs. technical grade) or inert atmosphere integrity .

- Byproduct Formation : Use LC-MS to identify side products (e.g., di-brominated species or oxidation byproducts).

- Reproducibility : Document detailed protocols (e.g., stirring rate, cooling methods) and validate with control experiments .

Q. How can this compound be utilized in designing organic semiconductors or optoelectronic materials?

- Methodological Answer : The planar fluorenone core and bromine’s leaving-group capability enable:

- Polymer Synthesis : Incorporate into conjugated polymers via Heck coupling for OLED applications. Characterize via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy (bandgap analysis) .

- Spirocyclic Systems : React with bifunctional nucleophiles (e.g., diols) to form spiro[fluorene-9,9′-xanthene] derivatives. Optimize thermal stability (TGA) and crystallinity (XRD) .

Q. Data Analysis and Interpretation

Q. What analytical approaches differentiate degradation products of this compound under thermal stress?

- Methodological Answer :

- TGA-MS : Monitor mass loss at elevated temperatures (e.g., >200°C) and identify volatile fragments (e.g., CO or HBr evolution) .

- Stability Studies : Store samples under accelerated aging conditions (40°C/75% RH) and track purity decay via HPLC .

- Mechanistic Probes : Use isotopic labeling (e.g., ²H/¹³C) to trace degradation pathways .

Properties

IUPAC Name |

2-bromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCARZDHUIEYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352403 | |

| Record name | 2-Bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3096-56-8 | |

| Record name | 2-Bromo-9-fluorenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-9H-fluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.164.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.